molecular formula C27H36N4O3 B11597965 3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11597965
M. Wt: 464.6 g/mol
InChI Key: PRGMZPRTYSDCJM-UHFFFAOYSA-N
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Description

3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidine-2,5-dione core, which is a versatile scaffold in medicinal chemistry, and is functionalized with a benzylpiperazine moiety and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylpiperazine moiety or the propoxyphenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes or proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[3-(4-Benzylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrrolidine-2,5-dione core, along with the benzylpiperazine and propoxyphenyl groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C27H36N4O3

Molecular Weight

464.6 g/mol

IUPAC Name

3-[3-(4-benzylpiperazin-1-yl)propylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C27H36N4O3/c1-2-19-34-24-11-9-23(10-12-24)31-26(32)20-25(27(31)33)28-13-6-14-29-15-17-30(18-16-29)21-22-7-4-3-5-8-22/h3-5,7-12,25,28H,2,6,13-21H2,1H3

InChI Key

PRGMZPRTYSDCJM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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